molecular formula C11H9NO3S B2497567 (3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1212467-62-3

(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid

Cat. No. B2497567
CAS RN: 1212467-62-3
M. Wt: 235.26
InChI Key: IXPPKDOOVXQPGI-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the thermolysis of (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acids, leading to novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. Additionally, chiral (9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindoles can be obtained through flash vacuum pyrolysis (FVP) of these compounds. A key starting material for some derivatives is L-cysteine methyl ester, leading to (3R,10bR)-5-oxo-2,3-dihydro-10bH-[1.3]thiazolo[3,2-c][1,3]benzoxazines as single stereoisomers through a series of reactions (Melo et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through X-ray crystallography, showcasing the complex tricyclic framework. For example, the structure of methyl (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylate and other derivatives has been determined, revealing the detailed geometric arrangements that contribute to their chemical behavior and interactions (Melo et al., 2004).

Scientific Research Applications

Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines

The thermolysis of this compound leads to the formation of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles, which are valuable in synthesizing tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines. These compounds are obtained from L-cysteine methyl ester, showcasing the compound's role in synthesizing chiral and structurally complex molecules (Melo et al., 2004).

Fluorescence Origins in Carbon Dots

The compound has been identified as a critical ingredient in the fluorescence of carbon dots (N,S-CDs), with high fluorescence quantum yields. Its role in understanding the fluorescence origins of carbon dots suggests potential applications in bioimaging, sensing, and optoelectronics (Shi et al., 2016).

Reaction with Ortho-Formylbenzoic Acid

This compound reacts with ortho-formylbenzoic acid to give angular isoindole derivatives, showcasing its versatility in organic synthesis and potential applications in developing new molecules with unique properties (Vasilin et al., 2015).

Capillary Electrophoresis Applications

It has been used in derivatization agents for amino sugars, enabling their separation by high-performance capillary electrophoresis and determination at attomole levels. This application highlights its potential in analytical chemistry for analyzing monosaccharides and polysaccharides (Liu et al., 1991).

properties

IUPAC Name

(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9-6-3-1-2-4-7(6)10-12(9)8(5-16-10)11(14)15/h1-4,8,10H,5H2,(H,14,15)/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPPKDOOVXQPGI-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.